molecular formula C21H25Na2O10P B609045 Minnelide CAS No. 1254702-87-8

Minnelide

Cat. No. B609045
CAS RN: 1254702-87-8
M. Wt: 514.3743
InChI Key: ZHBJMVNZRZUQEP-KIKMAQITSA-L
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Description

Minnelide is a water-soluble pro-drug of triptolide, an active compound from a Chinese herb . It has shown effectiveness against a number of malignant diseases, particularly pancreatic and liver cancer . It has been used for the treatment of glomerular disease .


Synthesis Analysis

Minnelide is synthesized from triptolide . The synthesis process involves the use of DMSO, Ac2O, AcOH, dibenzylphosphate, 4-Å molecular sieves, N-iodosuccinimide, dichloromethane, tetrahydrofuran, and H2, Pd/C .


Molecular Structure Analysis

The molecular formula of Minnelide is C21H25Na2O10P . Its molecular weight is 514.4 g/mol . The IUPAC name is disodium; [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate .


Chemical Reactions Analysis

Minnelide has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It significantly down-regulated the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulated pro-apoptotic APAF-1 gene .


Physical And Chemical Properties Analysis

Minnelide is a solid substance . It is soluble in water (93.33 mg/mL) and DMSO (16.67 mg/mL) . It should be stored at 4°C in a sealed condition .

Scientific Research Applications

Antitumor Applications

Minnelide, a water-soluble prodrug of Triptolide (TPL), has shown promising activity against various types of cancer . TPL has been recognized for its potent antitumor capabilities against various malignancies, including lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers .

Treatment of Pancreatic Cancer

Minnelide has been used in the treatment of pancreatic ductal adenocarcinoma (PDAC) in both in vitro and in vivo experiments . It induces apoptosis in pancreatic cancer cells through different pathways, including caspase-dependent apoptotic death and caspase-independent autophagic death .

Modulation of Transcription Factors

Minnelide has been found to modulate the transcriptional landscape of both the stroma and cancer cell compartments. In the epithelial tumor compartment, it down-regulates key transcription factors such as c-MYC .

Activity Against Super Enhancer Targets

Preclinical investigations indicate significant activity of Minnelide against super enhancer targets . This could potentially open up new avenues for cancer treatment.

Immunosuppressive Properties

Minnelide, being a derivative of TPL, also inherits its immunosuppressive properties . This makes it a potential candidate for the treatment of autoimmune diseases.

Anti-inflammatory and Anti-angiogenic Properties

Minnelide demonstrates anti-inflammatory and anti-angiogenic properties . These properties could be harnessed for the treatment of various inflammatory and angiogenesis-related conditions.

Neurotrophic and Neuroprotective Effects

Minnelide showcases neurotrophic and neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Minnelide, a water-soluble prodrug of triptolide, targets several proteins including polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been validated as targets responsible for the antiproliferative activity of triptolide .

Mode of Action

Minnelide interacts with its targets and induces changes at the molecular level. For instance, it has been found that Cys342 of XPB undergoes covalent modification by the 12,13-epoxide group of triptolide . This interaction disrupts the normal functioning of XPB, leading to the antiproliferative activity of Minnelide .

Biochemical Pathways

Minnelide affects several biochemical pathways. It significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates the pro-apoptotic APAF-1 gene . This modulation is achieved, in part, by attenuating the NF-κB signaling activity . Additionally, Minnelide disrupts super-enhancer networks, which are strings of DNA needed to maintain the genetic stability of cancer cells .

Pharmacokinetics

Minnelide is a prodrug that rapidly releases triptolide when exposed to phosphatases in the bloodstream . In clinical trials, Minnelide was administered orally daily, starting with a dose of 1.0 mg for 3 weeks and 1 week rest schedule, escalating to 1.25 mg, and 1.5 mg . The maximum tolerated dose was found to be Minnelide 1.25 mg once daily for 21 days every 4 weeks as monotherapy .

Result of Action

Minnelide exerts a potent anti-leukemic effect in multiple models of acute myeloid leukemia (AML) at doses easily achievable in patients . It demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice . In vitro, multiple primary AML apheresis samples and AML cell lines were sensitive to triptolide mediated cell death and apoptosis in low doses .

Action Environment

The action, efficacy, and stability of Minnelide can be influenced by environmental factors. For instance, the water-soluble nature of Minnelide enhances its bioavailability and reduces toxicity, making it a more effective therapeutic agent . Furthermore, the combination of Minnelide with conventional chemotherapeutic drugs allows for dose reduction while maintaining increased efficacy .

Safety and Hazards

Minnelide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Minnelide has demonstrated safety in a phase I study . A phase II trial of Minnelide in patients with advanced refractory adenosquamous carcinoma of the pancreas is being designed . Additionally, researchers are investigating the efficacy of Minnelide in treating COVID-19 .

properties

IUPAC Name

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJMVNZRZUQEP-KIKMAQITSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Na2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minnelide

CAS RN

1254702-87-8
Record name Minnelide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minnelide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINNELIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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